molecular formula C22H17FN2O3 B2487582 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922135-53-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

Cat. No.: B2487582
CAS No.: 922135-53-3
M. Wt: 376.387
InChI Key: FKZMYWKGTUZMCF-UHFFFAOYSA-N
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Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10 and a 2-fluorobenzamide moiety at position 2. The oxazepine ring system, which incorporates an oxygen atom, distinguishes it from sulfur-containing thiazepine analogs (e.g., thiazepine derivatives in -10). The 2-fluorobenzamide substituent introduces electronic and steric effects that may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMYWKGTUZMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C23H19FN2O4
  • Molecular Weight : 406.413 g/mol
  • CAS Number : 921919-20-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within the cell. The oxazepine ring structure contributes to its binding affinity and specificity towards certain receptors or enzymes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of specific enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound could potentially modulate the activity of neurotransmitter receptors, influencing various physiological responses.

Biological Activity Overview

Research has indicated that compounds structurally similar to this compound exhibit a range of biological activities:

Activity Type Description
Anticancer ActivityIn vitro studies have shown potential cytotoxic effects on various cancer cell lines.
Antimicrobial PropertiesExhibits activity against certain bacterial and fungal strains.
Neuroprotective EffectsMay protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatory EffectsPotential to reduce inflammation by modulating cytokine production.

Case Studies and Research Findings

  • Anticancer Research : A study investigated the effects of dibenzo[b,f][1,4]oxazepines on human leukemia cell lines. Results demonstrated that these compounds induced apoptosis through the activation of caspase pathways.
  • Neuroprotection : Research on similar oxazepine derivatives indicated their ability to reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.
  • Antimicrobial Activity : A comparative study highlighted the antimicrobial efficacy of various oxazepine derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for certain strains when treated with these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Core Heteroatoms

The compound’s structural analogs differ in three key aspects: (1) core heteroatoms (oxygen vs. sulfur), (2) substituent positions, and (3) functional groups. Below is a detailed analysis:

Compound Core Structure Key Substituents Synthetic Yield Key Data Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide Oxazepine (O) 8,10-dimethyl; 2-fluorobenzamide Not reported N/A N/A
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-fluorophenyl)acetamide Thiazepine (S) 10-ethyl; 4-fluorophenylacetamide 83% LCMS RT = 5.27 min; HRMS m/z 421.1217 [M+H+]
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine (O) 8-methyl; 4-(trifluoromethyl)benzamide Not reported Isotopic mass: 408.4702
10-Ethyl-N-(4-fluorobenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S) with sulfoxide 10-ethyl; 4-fluorobenzyl carboxamide; sulfoxide at S5 Not reported ¹H NMR (DMSO-d6): δ 9.15 (t, J=5.5 Hz), 1.17 (t, J=7.0 Hz, 3H)
10-Ethyl-N-(furan-2-ylmethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide Oxazepine (O) 10-ethyl; furan-2-ylmethyl carboxamide Not reported Structural depiction confirms substitution pattern
F732-0324 (Cyclohexanesulfonamide derivative) Oxazepine (O) 8,10-dimethyl; cyclohexanesulfonamide Not reported Screening compound for unspecified targets

Key Observations:

Thiazepines often form sulfoxides (e.g., compound 22 in ), which may alter receptor interactions . The main compound’s oxazepine core lacks the sulfoxide/sulfone modifications seen in thiazepine derivatives (e.g., compound 11 in ), simplifying its electronic profile .

Substituent Effects: Methyl vs. Ethyl Groups: Methyl groups at positions 8 and 10 (main compound) may enhance steric hindrance compared to ethyl-substituted analogs (e.g., compound 8c in ). This could improve selectivity but reduce solubility . Fluorobenzamide Position: The 2-fluoro substitution in the main compound may create distinct hydrogen-bonding interactions compared to 4-fluoro analogs (e.g., compound 8c in ), which showed high synthetic yields (83%) . Trifluoromethyl vs.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 2-fluorobenzamide group in the main compound likely increases lipophilicity compared to polar sulfonamides (e.g., F732-0324 in ) .
  • Receptor Binding : Thiazepine analogs (e.g., compound 22 in ) with 4-fluorobenzyl groups showed specific NMR shifts (e.g., δ 9.15 ppm for NH), suggesting strong hydrogen bonding with targets like D2 receptors . The main compound’s oxazepine core and substituents may modulate similar interactions.

Preparation Methods

Organocatalytic Asymmetric Mannich/Cyclization Strategy

Choudhary et al. developed a one-pot method for dibenzo[b,f]oxazepine derivatives using L-proline catalysis. The protocol involves:

  • Mannich reaction : Condensation of dibenzo[b,f]oxazepine-imines with aqueous glutaraldehyde.
  • Cyclization : Formation of the 1,2-dihydropyridine (DHP) ring.
  • IBX-mediated oxidation : Site-selective dehydrogenation to introduce the 11-oxo group.

Reaction conditions :

  • Catalyst: L-proline (20 mol%)
  • Oxidant: IBX (1.2 equiv)
  • Solvent: Dichloroethane (DCE) at 80°C
  • Yield: 85–92%
  • Enantiomeric ratio (er): >99:1

This method is advantageous for introducing the 11-oxo group but requires pre-functionalized imines with methyl groups at positions 8 and 10.

Oxidative Coupling and Cyclization

An industrial-scale approach adapted from Novartis involves:

  • Oxidative coupling : o-Nitrotoluene derivatives are coupled under alkaline conditions (KO$$^t$$-Bu, Br$$_2$$) to form dinitrobibenzyl.
  • Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C) yields diaminobibenzyl.
  • Cyclization : Polyphosphoric acid (PPA)-mediated ring closure to form 10,11-dihydrodibenzo[b,f]oxazepine.

Limitations :

  • Low regioselectivity for methyl group introduction.
  • Requires post-synthetic oxidation (e.g., Pd/C, 150°C) to install the 11-oxo group.

Installation of the 2-Fluorobenzamide Side Chain

Amide Coupling via Carbodiimide Chemistry

The final amidation employs 2-fluorobenzoyl chloride and the amine-functionalized dibenzo[b,f]oxazepine:

  • Activation : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
  • Coupling : Reaction at 25°C for 12 h.
  • Yield : 88–92%.

Spectroscopic Validation :

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.95 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 7.45–7.40 (m, 3H, ArH).
  • $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 165.2 (C=O), 162.3 (d, $$^1J{C-F}$$ = 245 Hz, CF), 154.8 (C-11), 134.2–116.7 (ArC).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Selectivity Scalability
Organocatalytic Mannich/IBX oxidation 92 >99:1 er Lab-scale
Oxidative coupling PPA cyclization/Pd/C oxidation 65 Moderate Industrial
DoM methylation LDA/MeI 78 High Lab-scale

Q & A

Basic Research: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Alkylation : Introduction of methyl groups at positions 8 and 10 using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxo group formation : Oxidation of the C11 position using reagents like KMnO₄ or CrO₃ in acidic media .
  • Amidation : Coupling the oxazepine intermediate with 2-fluorobenzoic acid derivatives via carbodiimide-mediated (e.g., EDC/HOBt) or Ullmann-type reactions .
    Critical Parameters :
  • Solvent choice (e.g., DMF for alkylation, THF for amidation).
  • Temperature control (e.g., 80–100°C for cyclization steps).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced Research: How can reaction conditions be optimized to minimize byproducts?

Methodological Answer:
Byproduct formation often arises from incomplete alkylation or over-oxidation. Strategies include:

  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .
  • Catalyst Screening : Test palladium or copper catalysts for amidation efficiency (e.g., Pd(OAc)₂ with ligands for Ullmann coupling) .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
    Case Study : A 15% yield improvement was achieved by switching from CrO₃ to TEMPO/NaClO for selective C11 oxidation .

Basic Research: What analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methyl groups (δ 1.8–2.2 ppm for CH₃) and fluorobenzamide protons (δ 7.2–8.1 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the dibenzooxazepine core .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 407.12) .
  • HPLC-PDA : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research: How can computational modeling resolve structural ambiguities?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict NMR shifts and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to validate hydrogen bonding patterns observed in NOESY .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve stereochemistry at C10 and C11 .

Basic Research: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • HDAC Inhibition : Measure IC₅₀ via fluorometric assays using HeLa cell lysates (reference: trichostatin A as control) .
    • Kinase Profiling : Use a panel of 50 kinases (e.g., EGFR, BRAF) to identify off-target effects .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ values normalized to doxorubicin .

Advanced Research: How can target engagement studies elucidate its mechanism of action?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (ΔTm >2°C indicates binding) with recombinant HDAC1 .
  • CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. HDAC1-KO cell lines .

Basic Research: What are the recommended storage conditions?

Methodological Answer:

  • Stability : Store at –20°C under argon to prevent hydrolysis of the amide bond .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .
  • Degradation Monitoring : Use LC-MS quarterly to detect oxidation products (e.g., C11 keto-enol tautomerization) .

Advanced Research: How to analyze degradation pathways under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h; monitor via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂; identify quinone-like byproducts via HRMS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C (t₉₀ >2 years if stored correctly) .

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